L-[6-13C]fucose
Overview
Description
L-[6-13C]fucose is a labeled form of L-fucose, a deoxyhexose sugar that is a common component of many N- and O-linked glycans and glycolipids produced by mammalian cells . The labeling with carbon-13 at the sixth position allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and other isotopic labeling techniques. L-fucose plays significant roles in various biological processes, including cell-cell adhesion, immune response, and host-microbe interactions .
Mechanism of Action
Target of Action
L-fucose, a structurally unique monosaccharide, interacts with various targets in the body. It plays a crucial role in selectin-mediated leukocyte-endothelial adhesion, host-microbe interactions, and signaling events by the Notch receptor family . It also targets dendritic cells, enhancing their immunostimulatory activity and promoting myeloid maturation toward monocyte-derived dendritic cells . Furthermore, L-fucose is involved in renal transplantation, where it interacts with the complement system, specifically the collectin-11 (CL-11) molecule .
Mode of Action
L-fucose enhances excitatory neurotransmission and long-term potentiation in Schaffer-collateral-CA1 synapses . It is released by neurons in an activity- and store-dependent manner, inducing rapid signaling changes to enhance presynaptic release . In the context of renal transplantation, L-fucose aids CL-11 binding and promotes complement activation .
Biochemical Pathways
L-fucose is a key component of many N- and O-linked glycans and glycolipids produced by mammalian cells . It is synthesized through two pathways: the GDP-mannose-dependent de novo pathway and the free fucose-dependent salvage pathway . Gut microorganisms metabolize L-fucose and produce short-chain fatty acids (SCFAs), which are absorbed by epithelial cells and used as energy sources or signaling molecules .
Pharmacokinetics
Dietary l-fucose supplements have been shown to increase cerebral free l-fucose levels and upregulate fucokinase (fuk) to drive the salvage pathway . This suggests that oral intake of L-fucose can influence its bioavailability and distribution in the body .
Result of Action
L-fucose has been shown to have a positive impact on synaptic and behavioral deficits in Alzheimer’s disease models . It also enhances the immunostimulatory activity of dendritic cells . In renal transplantation, increasing the level of free fucose in the kidney acts as a decoy molecule, reducing the clinical consequences of ischemia/reperfusion injury mediated by CL-11 .
Action Environment
The action of L-fucose is influenced by various environmental factors. For instance, the gut microbiome plays a significant role in L-fucose metabolism . The continuous synthesis of L-fucose by humans and its delivery into the gut throughout their lifetime allows for constant interaction with gut microorganisms . This interaction significantly influences the action, efficacy, and stability of L-fucose .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-[6-13C]fucose can be synthesized through several methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. One common approach involves the enzymatic conversion of L-[6-13C]fuculose to this compound using fucose isomerase . The reaction conditions typically include a temperature range of 30-50°C and a pH of 7-10, with manganese ions as cofactors .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Engineered strains of Escherichia coli or other microorganisms can be used to produce high yields of this compound . The fermentation process is followed by purification steps to isolate the labeled sugar.
Chemical Reactions Analysis
Types of Reactions
L-[6-13C]fucose undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form L-[6-13C]fucuronic acid or reduced to form L-[6-13C]fucitol .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the labeled carbon atom .
Major Products
The major products formed from these reactions include L-[6-13C]fucuronic acid, L-[6-13C]fucitol, and various fucosylated derivatives .
Scientific Research Applications
L-[6-13C]fucose has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
L-fucose: The non-labeled form of L-[6-13C]fucose, commonly found in nature.
D-fucose: An epimer of L-fucose, differing in the configuration at the fourth carbon atom.
L-fucitol: The reduced form of L-fucose, often used in studies of carbohydrate metabolism.
Uniqueness
This compound is unique due to its isotopic labeling, which allows for detailed studies using NMR spectroscopy and other techniques. This makes it particularly valuable in research applications where precise tracking of the fucose molecule is required .
Properties
IUPAC Name |
(3S,4R,5S,6S)-6-(113C)methyloxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGCJCMOBCMKK-BUCMHYPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][C@H]1[C@H]([C@H]([C@@H](C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing L-[6-13C]fucose?
A1: The research article focuses on the practical synthesis of various 13C-labeled sugars, including this compound []. These isotopically labeled compounds are invaluable tools in biological research. Specifically, incorporating 13C-labeled sugars into glycans allows researchers to track their metabolic fate and elucidate their biological roles using techniques like NMR spectroscopy.
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